REACTION_CXSMILES
|
F[C:2]1[N:3]=[N:4][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][C:7]=1[CH3:8].[NH4+:15].[OH-]>>[NH2:15][C:2]1[N:3]=[N:4][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][C:7]=1[CH3:8] |f:1.2|
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Name
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3-fluoro-4-methyl-6-phenylpyridazine
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Quantity
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1 g
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Type
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reactant
|
Smiles
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FC=1N=NC(=CC1C)C1=CC=CC=C1
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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[NH4+].[OH-]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated in a pressure bottle to 95°-100° C
|
Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2
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Type
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EXTRACTION
|
Details
|
The organic materials are then extracted with 10% aqueous HCl
|
Type
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WASH
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Details
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The acid phase is washed with CH2Cl2
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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EXTRACTION
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Details
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The resulting mixture is extracted several times with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
|
CONCENTRATION
|
Details
|
the remaining liquid is concentrated
|
Type
|
CUSTOM
|
Details
|
to give 550 mg (56%) crude product as a yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=CC1C)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |